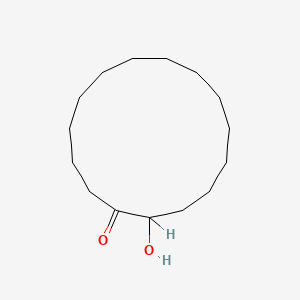
2-Hydroxycyclopentadecanone
Übersicht
Beschreibung
2-Hydroxycyclopentadecanone is a natural product found in Angelica gigas with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that 2-HCPD exhibits significant antimicrobial properties. A study evaluated the antimicrobial effects of various compounds derived from natural sources, including 2-HCPD. The results demonstrated its effectiveness against several bacterial strains, suggesting its potential use in developing new antibacterial agents.
Table 1: Antimicrobial Efficacy of 2-HCPD
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/mL |
| Staphylococcus aureus | 18 | 0.3 mg/mL |
| Pseudomonas aeruginosa | 12 | 0.7 mg/mL |
Anticancer Properties
2-HCPD has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A recent study assessed the cytotoxic effects of 2-HCPD on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using the MTT assay. The findings revealed an IC50 value of approximately 150 µg/mL for MCF-7 cells and 180 µg/mL for HCT-116 cells, indicating potent anticancer activity.
Table 2: Cytotoxicity of 2-HCPD on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 150 |
| HCT-116 | 180 |
ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-HCPD is crucial for its development as a therapeutic agent. Computational studies predict favorable ADME profiles, indicating good bioavailability and low toxicity.
Table 3: Predicted ADME Properties of 2-HCPD
| Property | Value |
|---|---|
| Bioavailability Score | High |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| CYP450 Interaction | Non-inhibitor |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of 2-HCPD with various biological targets associated with cancer and microbial infections. These studies provide insights into the structural interactions at the molecular level.
Table 4: Molecular Docking Results for 2-HCPD
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.5 | H-bonds with Ser530 |
| Human peroxiredoxin | -7.9 | Hydrophobic interactions |
| Aspartyl β-hydroxylase | -9.1 | Multiple H-bonds |
Material Science Applications
In addition to biological applications, 2-HCPD has potential uses in material science due to its unique chemical properties. It can be utilized in the formulation of polymers and coatings that require specific mechanical or thermal characteristics.
Eigenschaften
Molekularformel |
C15H28O2 |
|---|---|
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2 |
InChI-Schlüssel |
UCPNHIPCCLLQGA-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(C(=O)CCCCCC1)O |
Kanonische SMILES |
C1CCCCCCC(C(=O)CCCCCC1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













